molecular formula C15H10Cl2F3N3S B1243037 2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

Cat. No. B1243037
M. Wt: 392.2 g/mol
InChI Key: YHQPEHQBAIXYKM-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenyl)methylideneamino]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a member of (trifluoromethyl)benzenes.

Scientific Research Applications

  • Synthesis and Characterization :

    • Research led by Ramadan (2019) in "SN Applied Sciences" explored the synthesis of similar compounds, emphasizing their characterization using spectroscopic methods and mass spectrometry. The study provides an understanding of molecular modeling and fragmentation pathways of such compounds (Ramadan, 2019).
  • Biological Activities :

    • A study by Uygun et al. (2013) in "Turkish Journal of Chemistry" described the antimicrobial activities of methylenebis-4H-1,2,4-triazole derivatives synthesized from hydrazinecarbothioamide compound, highlighting their broad spectrum of activity against various microorganisms (Uygun, Bayrak, & Özkan, 2013).
  • Coordination Compounds and Cancer Research :

    • Pakhontsu et al. (2014) in "Russian Journal of General Chemistry" researched coordination compounds of copper and nickel with derivatives of hydrazinecarbothioamide. They observed that these compounds inhibited the growth of human leukemia HL-60 cancer cells (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
  • Chemical Interactions and Synthesis of Heterocyclic Rings :

    • The work of Aly et al. (2018) in "Research on Chemical Intermediates" detailed the synthesis of various heterocyclic rings from N-substituted hydrazinecarbothioamides, offering insights into the structural characterization and reaction behavior under different conditions (Aly, Hassan, Mohamed, El-Shaieb, Makhlouf, Bräse, & Nieger, 2018).
  • Molecular Orbital Analysis :

  • Catalytic Applications and Electrochemistry :

    • Research by Prabhu and Lakshmipraba (2017) in "Transition Metal Chemistry" demonstrated the synthesis of a nickel(II) complex using 2-((3-methylthiophen-2-yl)methylene)hydrazinecarbothioamide and its application in catalytic coupling reactions, along with electrochemical analysis (Prabhu & Lakshmipraba, 2017).
  • Anticancer Agents Synthesis :

    • A study by Gomha et al. (2014) in "Monatshefte für Chemie - Chemical Monthly" synthesized thiadiazoles and thiazoles incorporating pyrazole moiety, evaluating their potential as anticancer agents. This showcases the application of similar compounds in developing novel therapeutic agents (Gomha, Salah, & Abdelhamid, 2014).

properties

Molecular Formula

C15H10Cl2F3N3S

Molecular Weight

392.2 g/mol

IUPAC Name

1-[(E)-(2-chlorophenyl)methylideneamino]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C15H10Cl2F3N3S/c16-11-4-2-1-3-9(11)8-21-23-14(24)22-13-7-10(15(18,19)20)5-6-12(13)17/h1-8H,(H2,22,23,24)/b21-8+

InChI Key

YHQPEHQBAIXYKM-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
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2-[(2-chlorophenyl)methylene]-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide

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